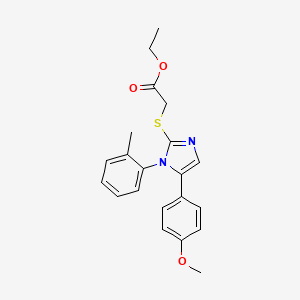

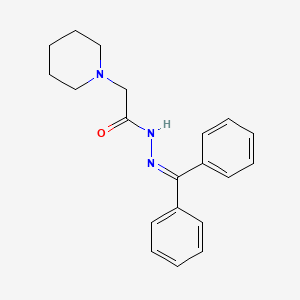

![molecular formula C12H14F3N3O B2566008 3-{[4-(三氟甲基)嘧啶-2-基]氧基}-1-氮杂双环[2.2.2]辛烷 CAS No. 2198911-17-8](/img/structure/B2566008.png)

3-{[4-(三氟甲基)嘧啶-2-基]氧基}-1-氮杂双环[2.2.2]辛烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

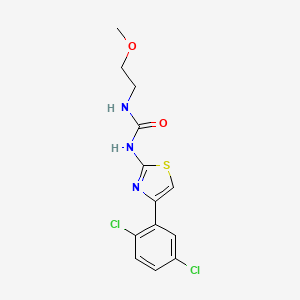

The compound "3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}-1-azabicyclo[2.2.2]octane" is a structurally complex molecule that is part of the azabicyclooctane family. This family of compounds is known for its potential in medicinal chemistry due to the presence of the azabicyclooctane core, which is a common motif in many biologically active molecules.

Synthesis Analysis

The synthesis of azabicyclooctane derivatives can be achieved through various methods. One approach involves the use of 3-hydroxy-4-pyrones as precursors, which can be transformed into 4-methoxy-3-oxidopyridinium ylides. These ylides can undergo cycloaddition to electron-deficient alkenes to form highly functionalized azabicyclooctane moieties, potentially leading to the synthesis of compounds like the one . Another method includes a sequential oxidative Mannich reaction using N-aryl pyrrolidines and TMS enol ether, followed by an intramolecular oxidative Mannich cyclization, which is a concise way to construct 8-azabicyclo[3.2.1]octanes .

Molecular Structure Analysis

The molecular structure of azabicyclooctane derivatives is characterized by a bicyclic framework that can be highly substituted, providing a versatile scaffold for further chemical modifications. The presence of a trifluoromethyl group and a pyrimidinyl moiety in the compound suggests that it may have unique electronic and steric properties that could influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Azabicyclooctane derivatives can participate in various chemical reactions. For instance, the [3 + 2] cycloaddition of oxidopyridinium ions to maleimides is a method to assemble 8-azabicyclo[3.2.1]octanes, which could be related to the synthesis of the compound . Additionally, the muscarinic activities of similar compounds have been studied, indicating that these molecules can bind to muscarinic receptors and exhibit agonistic or antagonistic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclooctane derivatives are influenced by their structural features. The presence of a trifluoromethyl group can increase the lipophilicity of the molecule, potentially affecting its pharmacokinetic properties. The bicyclic structure may also confer rigidity to the molecule, which can be beneficial for binding to biological targets with high specificity. The mass spectral fragmentation patterns of related compounds have been studied, showing tendencies to form specific ions under fast atom bombardment (FAB) and electron impact (EI) ionization conditions, which can be useful for the structural elucidation of these compounds .

科学研究应用

高度功能化氮杂双环辛烷的合成

研究表明,结构上与 3-{[4-(三氟甲基)嘧啶-2-基]氧基}-1-氮杂双环[2.2.2]辛烷相关的化合物可以通过将 3-羟基-4-吡啶酮转化为 4-甲氧基-3-氧化吡啶鎓叶立德来合成。这种转化允许环加成到缺电子的烯烃,促进高度功能化的氮杂双环[3.2.1]辛烷部分的产生。这些部分因其具有转化为各种天然和非天然托烷生物碱的潜力而引起人们的兴趣,突出了它们在合成有机化学和潜在药物应用中的重要性 (Rumbo, Mouriño, Castedo, & Mascareñas, 1996)。

有机合成中的催化应用

新型酸性离子液体(如 1,4-二氮杂双环[2.2.2]辛烷-1,4-二鎓双氢磷酸盐)的开发强调了二氮杂双环辛烷衍生物在催化合成生物活性化合物中的作用。这种特定的离子液体已被用于催化四氢苯并[b]吡喃和吡喃并[2,3-d]嘧啶酮衍生物的合成,这些衍生物在制药工业中很重要。该方法具有高收率、反应时间短以及使用廉价且易于制备的催化剂等优点,为绿色化学和药物化学研究做出了重大贡献 (Shirini, Langarudi, & Daneshvar, 2017)。

多功能糖基衍生物的合成

氧杂双环[3.2.1]辛烷骨架与 3-{[4-(三氟甲基)嘧啶-2-基]氧基}-1-氮杂双环[2.2.2]辛烷的结构主题密切相关,是许多生物活性化合物中的关键结构元素。该结构已被用于合成氧杂环烃天然分子,例如昆虫信息素和植物生长调节剂的生产中。该领域的研究为 2,7-二氧杂双环[3.2.1]辛烷的多功能糖基衍生物的合成提供了一条途径,展示了氮杂双环辛烷衍生物在合成复杂天然产物中的多功能性和重要性 (Ievlev, Ershov, Milovidova, Belikov, & Nasakin, 2016)。

属性

IUPAC Name |

3-[4-(trifluoromethyl)pyrimidin-2-yl]oxy-1-azabicyclo[2.2.2]octane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N3O/c13-12(14,15)10-1-4-16-11(17-10)19-9-7-18-5-2-8(9)3-6-18/h1,4,8-9H,2-3,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQDPPWQHTMZQKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC3=NC=CC(=N3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}-1-azabicyclo[2.2.2]octane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

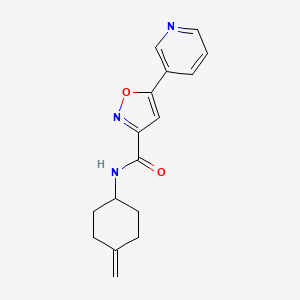

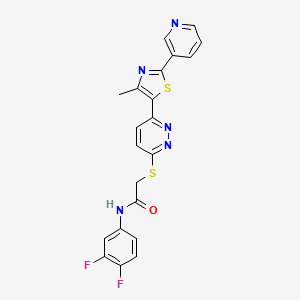

![6-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2565927.png)

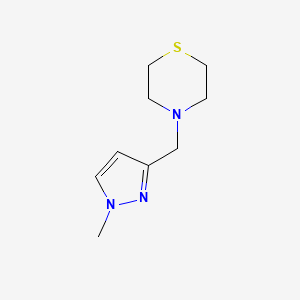

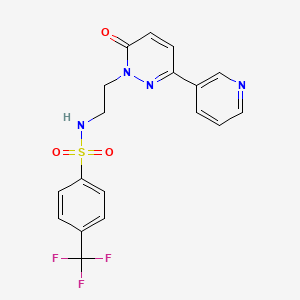

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2565936.png)

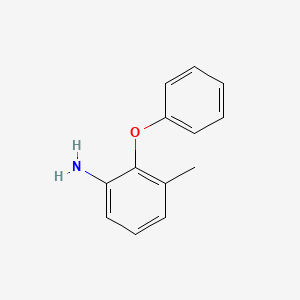

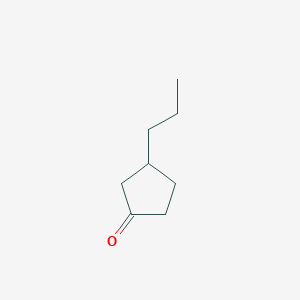

![3-(2-Chlorophenyl)-1-(furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2565939.png)

![3-(4-Chlorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2565943.png)